An analogue of Adapalene
Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate
CAS No.: 106685-41-0
VCID: VC21327389
Molecular Formula: C29H30O3
Molecular Weight: 426.5 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate is a complex organic compound with a unique structure that combines an adamantane moiety with a naphthoate ester. This compound is also known as Adapalene Methyl Ester and has a CAS number of 106685-41-0. Its molecular formula is C29H30O3, and it has a molecular weight of 426.55 g/mol . SynthesisThe synthesis of Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate typically involves several steps:
Dermatological ApplicationsMethyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate is used in dermatological treatments, particularly for acne, due to its retinoid properties. It promotes cell turnover and prevents clogged pores by modulating cellular growth and differentiation. Pharmaceutical ResearchThe compound is investigated for its potential therapeutic properties, including antiviral and anticancer activities. Its adamantane moiety enhances lipophilicity, which may influence its absorption and distribution within the body. Scientific ResearchIt serves as a building block for synthesizing more complex molecules and is explored as a biochemical probe due to its unique structure. Safety and Handling
Synthesis Steps
Applications
|
||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 106685-41-0 | ||||||||||||||||
Product Name | Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate | ||||||||||||||||
Molecular Formula | C29H30O3 | ||||||||||||||||
Molecular Weight | 426.5 g/mol | ||||||||||||||||
IUPAC Name | methyl 6-[3-(1-adamantyl)-4-methoxyphenyl]naphthalene-2-carboxylate | ||||||||||||||||
Standard InChI | InChI=1S/C29H30O3/c1-31-27-8-7-24(14-26(27)29-15-18-9-19(16-29)11-20(10-18)17-29)22-3-4-23-13-25(28(30)32-2)6-5-21(23)12-22/h3-8,12-14,18-20H,9-11,15-17H2,1-2H3 | ||||||||||||||||
Standard InChIKey | PGXNMQBGOVUZNC-UHFFFAOYSA-N | ||||||||||||||||
SMILES | COC1=C(C=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)OC)C45CC6CC(C4)CC(C6)C5 | ||||||||||||||||
Canonical SMILES | COC1=C(C=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)OC)C45CC6CC(C4)CC(C6)C5 | ||||||||||||||||
Appearance | Solid Powder | ||||||||||||||||
Purity | > 95% | ||||||||||||||||
Quantity | Milligrams-Grams | ||||||||||||||||
Synonyms | Methyl 6-[3-(1-Adamantyl)-4-methoxyphenyl]-2-naphthalenecarboxylate; 6-(4-Methoxy-3-tricyclo[3.3.1.13,7]dec-1-ylphenyl)-2-naphthalenecarboxylic Acid Methyl Ester; USP Adapalene Related Compound B; | ||||||||||||||||
PubChem Compound | 10526466 | ||||||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume